2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
Description
The compound 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide features a pyrrolo[3,2-d]pyrimidine core substituted with a 3-methoxybenzyl group at position 3, a phenyl group at position 7, and a thio-linked acetamide moiety with an N-(3-methoxyphenyl) substituent. The acetamide and methoxy groups may influence solubility, metabolic stability, and target binding.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O4S/c1-36-22-12-6-8-19(14-22)17-33-28(35)27-26(24(16-30-27)20-9-4-3-5-10-20)32-29(33)38-18-25(34)31-21-11-7-13-23(15-21)37-2/h3-16,30H,17-18H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUBPZYPBVIWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Result of Action
The result of the compound’s action is a significant reduction in the phosphorylation level of ROCK downstream signaling proteins. This leads to changes in cell morphology and migration. These changes could potentially have therapeutic implications in conditions where ROCK activity is dysregulated.
Biological Activity
The compound 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule belonging to the class of pyrrolo[3,2-d]pyrimidine derivatives. These compounds are recognized for their diverse biological activities, making them of significant interest in medicinal chemistry. This article explores the biological activity of this specific compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound is characterized by multiple functional groups that may influence its biological activity. The molecular formula is not explicitly detailed in the search results, but it can be inferred from the components mentioned. The compound's molecular weight is approximately 455.5 g/mol .
Key Structural Features
- Pyrrolo[3,2-d]pyrimidine core : This structural motif is known for its role in various pharmacological activities.
- Methoxy and benzyl substituents : These groups may enhance the compound's lipophilicity and biological interactions.
Pharmacological Properties
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown efficacy against various cancer cell lines, including prostate adenocarcinoma (PC3) and cervical adenocarcinoma (HeLa) .
- Antimicrobial Effects : Certain compounds within this class possess significant antimicrobial properties, potentially useful in treating infections .
- Neuroprotective Effects : Compounds have been identified as inhibitors of myeloperoxidase (MPO), suggesting potential applications in neuroinflammatory disorders .
Case Studies and Research Findings
- Anticancer Activity : A study evaluating similar pyrrolo derivatives reported moderate cytotoxicity against HeLa cells while exhibiting low toxicity towards normal liver cells . This suggests a selective action that could minimize side effects in therapeutic applications.
- Enzyme Inhibition : Research has indicated that certain pyrrolo derivatives act as inhibitors of MPO, which plays a role in neuroinflammation. This inhibition could be beneficial in developing treatments for neurodegenerative diseases .
- Synthesis and Evaluation : The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high purity and yield. This process is crucial for ensuring the reliability of biological activity assessments .
Comparative Biological Activity Table
Comparison with Similar Compounds
Pyrrolo[3,2-d]pyrimidine Derivatives
The pyrrolo[3,2-d]pyrimidine scaffold is shared with other compounds, such as 3-(4-fluorophenyl)-2-(2-naphthyloxy)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde (). Key structural and conformational differences include:
Table 1: Structural Comparison of Pyrrolo[3,2-d]pyrimidine Derivatives
Acetamide Derivatives
The acetamide moiety in the target compound is structurally analogous to derivatives synthesized in , such as 2-cyano-N-(3,5-dimethoxy-benzyl)-acetamide (3h) and 2-cyano-N-[2-(2-methoxy-phenoxy)-ethyl]-acetamide (3i). Key comparisons include:
- Substituent Position: The target’s N-(3-methoxyphenyl) group differs from the 3,5-dimethoxybenzyl (3h) and 2-methoxyphenoxy-ethyl (3i) groups, which may alter electronic effects and steric hindrance.
- Synthesis Conditions: compounds were synthesized under ethanol/piperidine at 0–5°C . While the target’s synthesis route is unspecified, similar conditions may apply for acetamide formation.
Table 2: Acetamide Substituent Comparison
Lumping Strategy for Structural Grouping
proposes lumping organic compounds with similar structures into surrogate categories to simplify analysis . For example, the target compound could theoretically be grouped with other pyrrolo-pyrimidine or acetamide derivatives. However, its unique 3-methoxybenzyl and thioacetamide groups may confer distinct physicochemical or pharmacological properties, necessitating individualized study despite structural similarities.
Research Findings and Implications
- Conformational Analysis : Torsion angles in pyrrolo-pyrimidine derivatives (e.g., ) suggest that substituents significantly influence molecular conformation, which may correlate with bioactivity .
- Substituent Effects : Methoxy groups in acetamide derivatives () enhance solubility and modulate electronic properties, but positional isomers (e.g., 3-methoxy vs. 2-methoxy) may alter binding affinity .
- Lumping Limitations : While lumping strategies () reduce complexity, the target compound’s unique features warrant caution in extrapolating data from structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
